(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine

Catalog No.
S756809
CAS No.
69632-32-2
M.F
C15H13N3O5
M. Wt
315.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylam...

CAS Number

69632-32-2

Product Name

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine

IUPAC Name

3,5-dinitro-N-[(1R)-1-phenylethyl]benzamide

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m1/s1

InChI Key

ABEVDCGKLRIYRW-SNVBAGLBSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Chiral Derivatization for Enantiomer Separation:

R-DNBP is valuable in separating enantiomers, which are mirror-image isomers of a molecule with non-superimposable structures. These isomers often exhibit different biological properties. R-DNBP reacts with the amine group (NH2) of an enantiomeric mixture to form diastereoisomers (diastereomers are stereoisomers that are not mirror images). These diastereoisomers have distinct physical properties, such as melting point, solubility, and chromatographic behavior []. This difference allows for their separation using techniques like chromatography, facilitating the isolation and study of individual enantiomers.

For instance, R-DNBP has been employed to derivatize amino acid enantiomers for subsequent separation by high-performance liquid chromatography (HPLC) [].

Potential Antiviral Agent:

Research suggests that R-DNBP may possess antiviral properties. Studies have shown it to be effective in inhibiting the replication of the Hepatitis C virus (HCV) []. However, further investigation is required to understand the mechanism of action and determine its potential as a therapeutic agent.

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is an organic compound with the molecular formula C15H13N3O5C_{15}H_{13}N_{3}O_{5} and a molecular weight of approximately 315.285 g/mol. This compound is characterized by its dinitrobenzoyl group attached to an alpha-phenylethylamine backbone, which contributes to its unique chemical properties and biological activities. It typically appears as a solid with a melting point ranging from 158 to 161 °C and is soluble in organic solvents like acetone .

Typical of amines and aromatic compounds. Notably, it can participate in:

  • Nucleophilic substitution reactions: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Acylation reactions: The presence of the dinitrobenzoyl group enables acylation processes, which are often used in synthetic organic chemistry.
  • Reduction reactions: The nitro groups can be reduced to amines or other functional groups under appropriate conditions.

These reactions are essential for modifying the compound for various applications in research and pharmaceuticals.

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine exhibits significant biological activity, particularly as a chiral derivatizing agent. It is employed in analytical chemistry to differentiate enantiomers by converting them into diastereoisomers, which can be separated and analyzed more easily. The biological implications of this compound extend to its potential use in drug development, where understanding the interactions of chiral molecules is crucial for efficacy and safety.

Several synthesis methods have been reported for (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine:

  • Direct Acylation: The compound can be synthesized via the direct acylation of alpha-phenylethylamine with 3,5-dinitrobenzoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide).
  • Use of Protecting Groups: In some methods, protecting groups may be employed on the amine to prevent side reactions during the acylation process.
  • Chiral Resolution: If racemic mixtures are used, chiral resolution techniques can be applied to isolate the (R)-enantiomer from the (S)-enantiomer.

These methods highlight the versatility in synthesizing this compound for various applications.

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine finds applications in several fields:

  • Chiral Analysis: It is primarily used in chiral chromatography to separate and analyze enantiomers of pharmaceutical compounds.
  • Pharmaceutical Development: Its role as a chiral derivatizing agent makes it valuable in drug formulation and development.
  • Research: It serves as a reagent in synthetic organic chemistry for creating complex molecules.

Studies on interaction profiles of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine focus on its binding affinities and selectivity towards various biological targets. As a chiral derivative, it has been shown to interact selectively with certain receptors or enzymes, which is crucial for understanding its pharmacological properties. These studies often employ techniques like high-performance liquid chromatography (HPLC) to assess interaction dynamics.

Several compounds share structural or functional similarities with (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(3,5-Dinitrobenzoyl)phenethylamineSimilar dinitrobenzoyl structure without chiralityNon-chiral; used mainly for synthetic purposes
N-benzoyl-alpha-phenylethylamineBenzoyl instead of dinitrobenzoylLess polar; different reactivity
N-(4-Nitrobenzoyl)alpha-phenylethylamineContains a nitro group on a para positionDifferent electronic properties affecting reactivity
(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamineEnantiomer of the target compoundOpposite chirality alters biological activity

The uniqueness of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine lies in its specific chiral configuration and its dual functionality as both a reagent and an active biological agent. This distinct combination enhances its utility in both analytical chemistry and pharmaceutical applications.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-dinitro-N-[(1R)-1-phenylethyl]benzamide

Dates

Modify: 2023-08-15

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